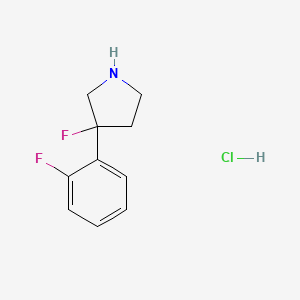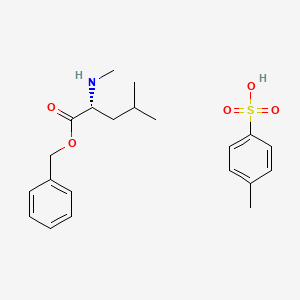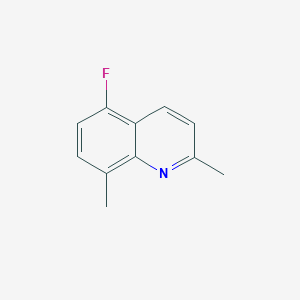
5-Fluoro-2,8-dimethylquinoline
Overview
Description
5-Fluoro-2,8-dimethylquinoline is an organic compound with the molecular formula C11H10FN . It has an average mass of 175.202 Da and a monoisotopic mass of 175.079727 Da .
Synthesis Analysis
The synthesis of this compound or its derivatives involves various methods. For instance, a series of 5-fluoro-2-oxindole derivatives were synthesized as potential α-glucosidase inhibitors . Another study highlighted the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a fluorine atom and two methyl groups attached at the 5th and 8th positions, respectively .
Chemical Reactions Analysis
Fluorinated quinolines, including this compound, exhibit unique chemical properties. They undergo various reactions, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis based on organometallic compounds .
Scientific Research Applications
Chemotherapeutic Research
Chemotherapeutic treatments for cancers, particularly colorectal cancer, have been a significant area of application for compounds related to 5-Fluoro-2,8-dimethylquinoline, such as 5-fluorouracil (5-FU). 5-FU has been a cornerstone in treating various solid tumors, underlining the importance of fluorinated pyrimidines in cancer therapy. Research has focused on enhancing the efficacy of 5-FU through combinations with other agents, modulating its activity to improve patient outcomes, and developing oral prodrugs to ease administration and reduce toxicity. Efforts to optimize these combinations, such as with folinic acid, and the exploration of pharmacogenetics to personalize therapy highlight the ongoing advances in this field (Gmeiner, 2020).
Antibacterial and Antifungal Applications
The antibacterial and antifungal effects of fluoroquinolones, a class of compounds including fluorinated pyrimidines, underscore their utility in combating infections. These compounds have been noted for their ability to modulate immune responses, potentially offering therapeutic benefits beyond their antimicrobial activity. Such immunomodulatory effects may extend the utility of these compounds in treating infections and inflammation (Dalhoff & Shalit, 2003).
Neurological Research
The investigation into the role of serotonin 5-HT(6) receptor ligands, including fluorinated compounds, has opened new avenues for treating cognitive and memory disorders. This research highlights the potential of targeting specific neural pathways with fluorinated compounds to enhance cognitive functions, offering hope for therapies against diseases like Alzheimer's and dementia (Russell & Dias, 2002).
Environmental and Analytical Chemistry
Fluorinated compounds, by virtue of their unique chemical properties, also play a role in environmental and analytical chemistry. For instance, 8-hydroxyquinoline derivatives, closely related to this compound, have been used as chemosensors for metal ions, offering valuable tools for environmental monitoring and the study of biochemical processes (Gupta, Luxami, & Paul, 2021).
Mechanism of Action
Target of action
“5-Fluorouracil” primarily targets thymidylate synthase, an enzyme involved in DNA synthesis .Mode of action
“5-Fluorouracil” acts as a thymidylate synthase inhibitor, blocking the synthesis of the pyrimidine thymidylate, which is a nucleotide required for DNA replication .Biochemical pathways
Non-coding RNAs can modulate cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior, affecting cell response to "5-Fluorouracil" .Pharmacokinetics
Physiologically based pharmacokinetic models have been developed to describe the pharmacokinetics of “5-Fluorouracil” in tumor and plasma of cancer patients with liver impairment .Result of action
The action of “5-Fluorouracil” can lead to the inhibition of DNA synthesis, thereby disrupting cell proliferation .Action environment
The environment, such as the presence of certain enzymes and the physiological state of the cell, can influence the action of "5-Fluorouracil" .Safety and Hazards
While specific safety and hazard information for 5-Fluoro-2,8-dimethylquinoline was not found, fluorinated compounds can be hazardous. For instance, 5-fluorouracil is toxic if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects and damaging the unborn child .
Properties
IUPAC Name |
5-fluoro-2,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c1-7-3-6-10(12)9-5-4-8(2)13-11(7)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLQXRUMGIDZRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=CC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



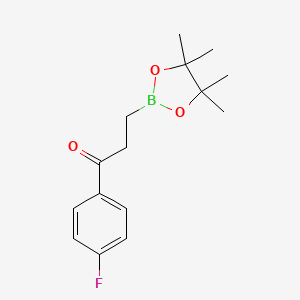
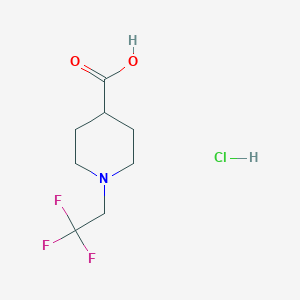
![tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1447109.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1447110.png)
![4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide](/img/structure/B1447111.png)
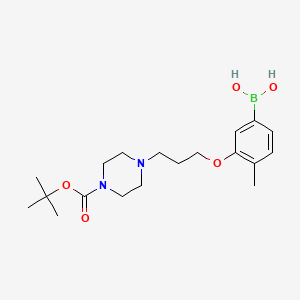
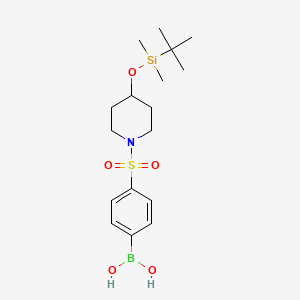
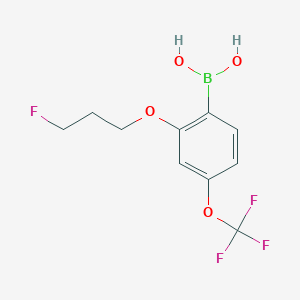

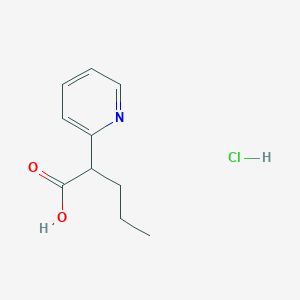
![4H,6H,7H-furo[3,2-c]pyran-4,6-dione](/img/structure/B1447122.png)
